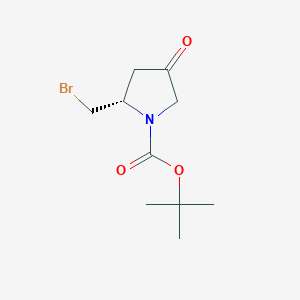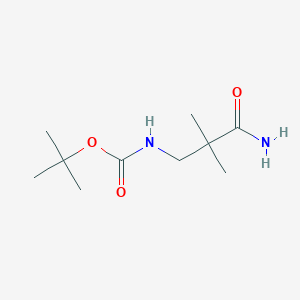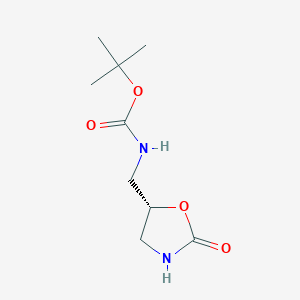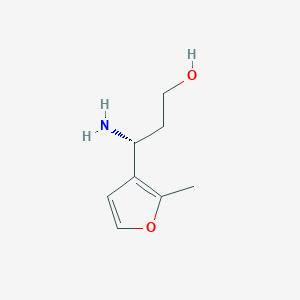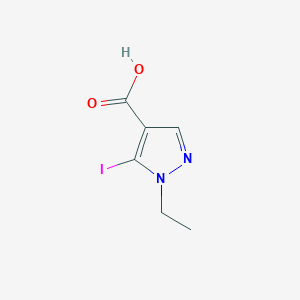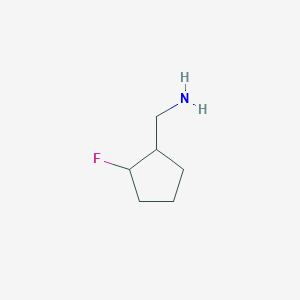
(2-Fluorocyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorocyclopentyl)methanamine is a fluorinated organic compound with the molecular formula C6H12FN. It is a derivative of cyclopentylmethanamine, where one hydrogen atom on the cyclopentyl ring is replaced by a fluorine atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclopentyl)methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the direct fluorination of cyclopentylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes the nitration of cyclopentane, followed by reduction to cyclopentylamine, and finally fluorination to obtain the desired product. The industrial process is optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorocyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclopentylmethanamine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Produces cyclopentanone or cyclopentanoic acid.
Reduction: Yields cyclopentylmethanamine.
Substitution: Results in various substituted cyclopentylmethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluorocyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Fluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanamine: The non-fluorinated analog.
(2-Chlorocyclopentyl)methanamine: A similar compound with a chlorine atom instead of fluorine.
(2-Bromocyclopentyl)methanamine: A brominated analog.
Uniqueness
(2-Fluorocyclopentyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1461714-71-5 |
|---|---|
Fórmula molecular |
C6H12FN |
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
(2-fluorocyclopentyl)methanamine |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2 |
Clave InChI |
IWXBLMSYJDSAIL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)



![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)

